molecular formula C14H19N3O3S2 B2529368 N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2320466-15-5

N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B2529368
CAS No.: 2320466-15-5
M. Wt: 341.44
InChI Key: OBZCUBBAJXZTFS-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methylsulfanyl group, a pyrazolyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzene sulfonamide moiety. The hydroxy and methylsulfanyl groups are then introduced through subsequent reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of raw materials and reagents is also crucial to ensure the sustainability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the sulfonamide group may produce primary or secondary amines.

Scientific Research Applications

N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. The hydroxy and methylsulfanyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-imidazol-1-yl)benzene-1-sulfonamide
  • N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-triazol-1-yl)benzene-1-sulfonamide

Uniqueness

N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-21-10-7-13(18)11-16-22(19,20)14-5-3-12(4-6-14)17-9-2-8-15-17/h2-6,8-9,13,16,18H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZCUBBAJXZTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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